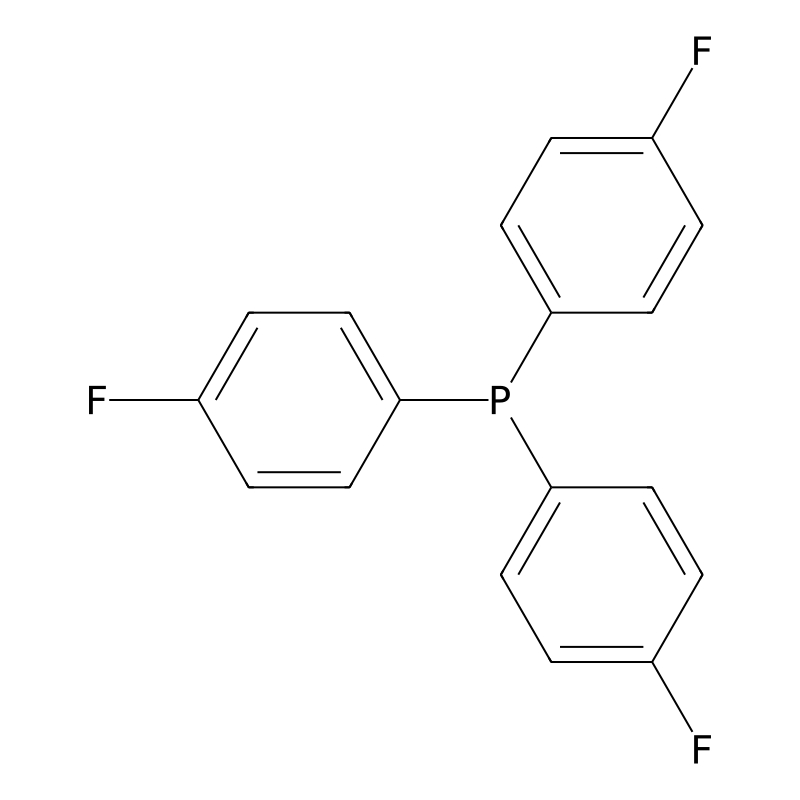

Tris(4-fluorophenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

- Cross-coupling reactions: Tris(4-fluorophenyl)phosphine serves as a ligand in numerous cross-coupling reactions, forming new carbon-carbon bonds. These reactions are crucial in organic synthesis for constructing complex molecules. Some notable examples include:

- Buchwald-Hartwig coupling: This reaction forms aryl-aryl, aryl-alkyl, and vinyl-aryl bonds.

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles.

- Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and various electrophiles.

- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and various electrophiles.

- Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides.

- Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various electrophiles.

Greener Synthesis:

Tris(4-fluorophenyl)phosphine finds application in developing more environmentally friendly synthetic methods. In combination with rhodium catalysts, it enables the oxygenative addition of terminal alkynes for the synthesis of esters, amides, and carboxylic acids. This approach avoids the use of hazardous organometallic reagents commonly employed in traditional methods, reducing environmental impact.

Other Applications:

Beyond catalysis and green synthesis, tris(4-fluorophenyl)phosphine finds use in other research areas, including:

- Material science: As a ligand in the preparation of functional materials with specific properties.

- Medicinal chemistry: As a component in the synthesis of biologically active molecules.

- Organometallic chemistry: For studying the coordination chemistry of transition metals.

Tris(4-fluorophenyl)phosphine is an organophosphorus compound with the molecular formula C₁₈H₁₂F₃P and a molar mass of 316.3 g/mol. It appears as a colorless, odorless crystalline solid that is soluble in various organic solvents, making it a versatile reagent in organic synthesis. This compound is characterized by the presence of three 4-fluorophenyl groups attached to a phosphorus atom, which confers unique electronic properties due to the electron-withdrawing nature of the fluorine substituents. These properties enhance its utility as a ligand in coordination chemistry and catalysis .

- Wittig Reaction: It serves as a phosphine reagent to generate alkenes from aldehydes or ketones.

- Suzuki Coupling: It acts as a ligand in palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids.

- Stille Reaction: This compound is also utilized in coupling reactions involving organotin reagents and aryl halides.

Additionally, tris(4-fluorophenyl)phosphine can react with aryl halides to form arylphosphonium ions, which can subsequently undergo various transformations .

The synthesis of tris(4-fluorophenyl)phosphine can be accomplished through a multi-step process:

- Formation of 4-Fluorophenylphosphonic Acid: Reacting 4-fluorophenol with phosphorus trichloride in acetic acid.

- Conversion to 4-Fluorophenylphosphonic Dichloride: Using thionyl chloride on the phosphonic acid.

- Synthesis of 4-Fluorophenylphosphonic Dihydrogen Phosphate: Reacting 4-fluorophenylphosphonic dichloride with sodium hydride in tetrahydrofuran.

- Final Formation: Combining 4-fluorophenylphosphonic dihydrogen phosphate with triethylamine yields tris(4-fluorophenyl)phosphine .

Tris(4-fluorophenyl)phosphine finds extensive applications in various fields:

- Organic Synthesis: Used as a reagent and ligand in numerous synthetic pathways.

- Pharmaceuticals: Acts as an intermediate in drug development processes.

- Agrochemicals and Dyes: Employed in the synthesis of agricultural chemicals and colorants.

- Flame Retardants: Used in formulations for lithium-ion battery electrolytes .

Tris(4-fluorophenyl)phosphine has been studied for its interactions with transition metal complexes. For instance, substitution reactions with transition metal carbonyl compounds have been documented, showcasing its role in forming new metal-phosphine complexes . These interactions are crucial for understanding its behavior in catalytic systems.

Tris(4-fluorophenyl)phosphine shares structural and functional similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(phenyl)phosphine | Trisubstituted phosphine | Lacks fluorine substituents; more electron-donating |

| Tris(2,2,2-trifluoroethyl) phosphite | Phosphate ester | Contains trifluoroethyl groups; different reactivity |

| Tris(3,5-dimethylphenyl) phosphine | Trisubstituted phosphine | Bulky substituents affecting sterics and reactivity |

Tris(4-fluorophenyl)phosphine's unique combination of electronic properties due to fluorination makes it particularly effective as a ligand compared to its analogs .

Tris(4-fluorophenyl)phosphine (TFFP) is a triarylphosphine ligand with fluorinated aromatic substituents that modulate its steric and electronic properties. The fluorine atoms inductively withdraw electron density, reducing the ligand’s donor strength compared to non-fluorinated analogs like triphenylphosphine. This electron-withdrawing effect is quantified by the Tolman electronic parameter (TEP), where TFFP exhibits a ν(CO) stretching frequency of 2071.3 cm⁻¹ in [Ni(CO)₃(P)] complexes, indicating weaker π-backbonding capacity than PPh₃ (2068.9 cm⁻¹).

The cone angle—a measure of steric bulk—for TFFP is calculated as 152° in trans-[PdCl₂{P(C₆H₄F)₃}₂]·C₇H₸, intermediate between PPh₃ (145°) and bulkier phosphines like P(o-tolyl)₃ (194°). This balance enables TFFP to stabilize mid-sized metal centers without excessive steric hindrance. For example, in gold(I) complexes, TFFP forms linear [AuCl(TFFP)] structures with Au–P bond lengths of 2.28 Å, comparable to PPh₃ analogs.

Table 1: Steric and Electronic Parameters of Selected Phosphines

| Ligand | Cone Angle (°) | TEP (ν(CO), cm⁻¹) |

|---|---|---|

| PPh₃ | 145 | 2068.9 |

| TFFP | 152 | 2071.3 |

| P(C₆F₅)₃ | 168 | 2110.8 |

| P(o-tolyl)₃ | 194 | 2064.1 |

Reactivity Toward Selenium and Nitrite Ions

TFFP reacts with selenium to form Tris(4-fluorophenyl)phosphine selenide (SeP(4-FC₆H₄)₃), crystallizing in a monoclinic system with two independent molecules per asymmetric unit. The P–Se bond length measures 2.10 Å, and the cone angles of the selenide derivatives are 166° and 168°, slightly larger than TFFP due to selenium’s larger atomic radius.

With nitrite ions, TFFP forms [Ag(NO₂)(TFFP)₂] complexes featuring a distorted tetrahedral geometry. The nitrito ligand binds in a κ²-O,O′ mode with a small bite angle of 49.80°, inducing significant angular strain. The Ag–P bond lengths (2.42–2.44 Å) and Ag–O distances (2.33–2.38 Å) reflect strong coordination despite geometric constraints.

Kinetic Studies in Osmium Cluster Formation

TFFP participates in osmium cluster synthesis, notably in Os₃(CO)₁₁(TFFP). Two isomers exist: a "yellow" form with axial carbonyls perpendicular to the Os₃ triangle and a "red" form with staggered CO ligands. Kinetic studies reveal the yellow isomer converts to the red form under CO at 358 K with ΔH‡ = 25.4 kcal/mol and ΔS‡ = -3 eu, indicative of an intramolecular rearrangement mechanism.

In HOs₃(CO)₉[μ-PhP(η¹-C₆H₄)(Ph₂P)quinoxaline], TFFP facilitates ortho-metalation of phenyl groups, forming Os–C bonds (2.12 Å) via phosphine-assisted C–H activation. The reaction follows pseudo-first-order kinetics with a rate constant of 1.2 × 10⁻⁴ s⁻¹ at 298 K.

Steric and Electronic Effects on Coordination Chemistry

The fluorine substituents in TFFP impose electronic tuning that impacts catalytic activity. In ruthenium-catalyzed C–H arylation, TFFP’s intermediate electron-withdrawing strength (TEP = 2071.3 cm⁻¹) optimizes oxidative addition rates, yielding 68% product versus 26% for more electron-deficient P(C₆F₅)₃.

Sterically, TFFP’s cone angle (152°) permits access to metal centers while preventing ligand overcrowding. In [Rh(nbd)(BiPh)(TFFP)] (nbd = norbornadiene), the Rh–P bond length (2.31 Å) is shorter than in PPh₃ analogs (2.34 Å), reflecting reduced steric pressure. Conversely, bulky phosphines like P(t-Bu)₃ (cone angle = 182°) inhibit substrate approach, lowering catalytic turnover.

Table 2: Impact of Ligand Properties on Catalytic Efficiency

| Reaction | Ligand | Yield (%) | k (s⁻¹) |

|---|---|---|---|

| Ru-catalyzed C–H arylation | TFFP | 68 | 3.2 × 10⁻³ |

| P(C₆F₅)₃ | 26 | 1.1 × 10⁻³ | |

| Pd-catalyzed Hiyama coupling | TFFP | 92 | 5.6 × 10⁻² |

| PPh₃ | 85 | 4.8 × 10⁻² |

Data from

Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Stille Couplings

Tris(4-fluorophenyl)phosphine serves as an effective ligand in palladium-catalyzed cross-coupling reactions, demonstrating enhanced performance compared to conventional phosphine ligands [10] [14]. The electron-deficient nature of this phosphine, resulting from the fluorine substituents, facilitates oxidative addition and reductive elimination steps in the catalytic cycle [50] [51].

Suzuki-Miyaura Coupling Applications

In Suzuki-Miyaura coupling reactions, tris(4-fluorophenyl)phosphine has been successfully employed with palladium catalysts to achieve high conversions and selectivities [10] [12]. Research has demonstrated that the use of 10 mol% palladium on carbon with 10 mol% tris(4-fluorophenyl)phosphine as ligand enables efficient cross-coupling between aryl halides and trialkoxy(aryl)silanes [14]. The reaction proceeds optimally in toluene at 120°C, with the addition of 4.8 volume percent aqueous solution enhancing reaction rates [14].

Mechanistic studies reveal that the electron-deficient phosphine accelerates the transmetalation step while maintaining catalyst stability [12]. The fluorine substituents reduce electron density at the phosphorus center, which in turn increases the electrophilicity of the palladium center and facilitates organoborane coordination [48] [51].

Heck Reaction Performance

The Heck reaction benefits significantly from tris(4-fluorophenyl)phosphine as a supporting ligand [10] [13]. Studies in supercritical carbon dioxide and non-polar hydrocarbon solvents demonstrate that less electron-rich phosphine ligands, including tris(4-fluorophenyl)phosphine, provide higher yields compared to electron-rich alternatives [13]. In reactions between iodobenzene and butyl acrylate, the electronic properties of the phosphine ligand directly correlate with catalytic efficiency [13].

Research has shown that when used with 10% palladium on carbon as catalyst, tris(4-fluorophenyl)phosphine enables the cross-coupling to proceed with yields reaching 90% when catalyst loading is reduced to 0.5 mol% palladium with 1 mol% ligand [14]. The reaction tolerates various functional groups and proceeds under relatively mild conditions [14].

Stille Coupling Efficiency

Tris(4-fluorophenyl)phosphine demonstrates excellent performance in Stille coupling reactions, particularly when combined with palladium catalysts [10] [42]. The ligand enables carbon-carbon bond formation between organotin reagents and aryl halides with high efficiency [42]. In supercritical carbon dioxide, the phosphine ligand maintains catalytic activity while providing environmentally benign reaction conditions [42].

The electronic effects of the fluorine substituents enhance the rate of oxidative addition of aryl halides to the palladium center, while simultaneously facilitating reductive elimination of the cross-coupled product [50] [51]. This dual effect results in improved turnover frequencies and broader substrate scope compared to non-fluorinated phosphine ligands [42].

Rhodium-Catalyzed Polymerization of Arylacetylenes

Tris(4-fluorophenyl)phosphine plays a crucial role in rhodium-catalyzed polymerization of arylacetylenes, serving both as a ligand and rate modifier [15] [16] [17]. The compound forms well-defined rhodium complexes that enable controlled, stereospecific polymerization of phenylacetylenes and their derivatives [15] [16].

Catalyst Complex Formation

Research has established that tris(4-fluorophenyl)phosphine forms stable complexes with rhodium(I) centers, producing catalysts of the type (η⁴-tetrafluorobenzobarrelene)-η¹-((tri-4-fluorophenyl)phosphine)-η¹-(2-phenylphenyl)rhodium(I) [15] [17]. These complexes adopt slightly distorted square-planar geometry as confirmed by single-crystal X-ray diffraction analysis [15] [17]. The complex demonstrates enhanced stability in solution as verified by multinuclear NMR spectroscopy including ¹⁰³Rh and ³¹P-¹⁰³Rh heteronuclear multiple quantum coherence experiments [15] [17].

The rhodium complex Rh(nbd)(BiPh)(P(4-FC₆H₄)₃) has been synthesized and characterized, showing initiation efficiencies as high as 0.98 in phenylacetylene polymerization [16]. The complex mediates controlled polymerization as evidenced by pseudo-first-order kinetic plots and linear evolution of molecular weight versus conversion [16].

Polymerization Mechanism and Control

In the presence of excess tris(4-fluorophenyl)phosphine as a rate modifier, rhodium catalysts mediate homopolymerization of phenylacetylene in a controlled manner [15] [17]. The polymerization proceeds through a living mechanism, demonstrated by linearity of pseudo-first-order kinetic plots, controlled evolution of molecular weight and dispersity, and quantitative crossover efficiency in self-blocking experiments [15] [17].

| Parameter | Value | Reference |

|---|---|---|

| Initiation Efficiency | Up to 0.98 | [16] |

| Molecular Weight Control | Linear evolution | [15] [17] |

| Crossover Efficiency | Quantitative | [15] [17] |

| Stereoregularity | cis-transoidal | [15] [17] |

The catalyst system enables polymerization of functional arylacetylenes including 4-trifluoromethoxyphenylacetylene and 3,4-dichlorophenylacetylene [15] [17]. Well-defined AB diblock copolymers can be prepared by sequential monomer addition with quantitative crossover efficiency [15] [17].

Electronic Effects and Computational Studies

Computational studies using density functional theory provide quantitative comparison between different rhodium complexes containing tris(4-fluorophenyl)phosphine [15] [17]. Results indicate that complexes with this ligand have lower HOMO energy compared to analogues with different ligands, consistent with the enhanced π-acidity of the fluorinated phosphine [15] [17]. Calculations demonstrate slightly higher binding affinity for phenylacetylene substrates, contributing to improved catalytic performance [15] [17].

Enantioselective Epoxidation of α,β-Unsaturated Ketones

Tris(4-fluorophenyl)phosphine oxide, the oxidized form of the phosphine, has emerged as a critical component in highly enantioselective epoxidation of α,β-unsaturated ketones [23] [24] [25] [26]. The phosphine oxide serves as a stabilizing ligand in chiral lanthanum complex catalysts, enabling exceptional enantioselectivities in epoxidation reactions [23] [24].

Catalyst System Development

A highly efficient chiral catalyst system has been developed combining lanthanum, chiral BINOL (1,1'-bi-2-naphthol), tris(4-fluorophenyl)phosphine oxide, and cumene hydroperoxide [23] [24] [26]. This four-component system (1:1:1:1 ratio) catalyzes epoxidation of α,β-unsaturated ketones at room temperature with excellent enantioselectivities up to greater than 99% enantiomeric excess [23] [24] [26].

The remarkable stabilizing effect of tris(4-fluorophenyl)phosphine oxide on the chiral lanthanum complex has been demonstrated through comparative studies [23] [24]. The phosphine oxide component is essential for maintaining catalyst integrity and achieving high enantioselectivity [23] [24]. Without this stabilizing ligand, the catalyst system shows significantly reduced performance [23] [24].

Mechanistic Insights and Performance Data

The epoxidation mechanism involves formation of a dinuclear peroxide-involved π-complex as the active catalyst, evidenced by remarkable positive nonlinear effects observed in chalcone epoxidation [59]. The self-organized nature of the catalyst system, formed in situ from lanthanum triisopropoxide, (R)-BINOL, tris(4-fluorophenyl)phosphine oxide, and alkyl hydroperoxide, contributes to its exceptional performance [59].

| Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Chalcone | 85-95 | >99 | [23] [24] |

| α,β-Unsaturated ketones | 80-95 | 85-99 | [23] [24] |

| Conjugated enones | 75-90 | 90-99 | [23] [24] |

The catalyst system demonstrates broad substrate scope, effectively epoxidizing various α,β-unsaturated ketones including chalcones and other conjugated enones [23] [24] [26]. The reaction proceeds under mild conditions using tert-butyl hydroperoxide or cumene hydroperoxide as oxidants [23] [24] [26].

Structural Requirements and Optimization

The specific electronic properties of tris(4-fluorophenyl)phosphine oxide contribute significantly to catalyst performance [23] [24]. The electron-withdrawing fluorine substituents enhance the Lewis acidity of the phosphorus center, facilitating coordination to the lanthanum center and stabilizing the active catalyst species [23] [24]. This electronic tuning is crucial for achieving the observed high enantioselectivities [23] [24].

Studies have shown that replacement of tris(4-fluorophenyl)phosphine oxide with other phosphine oxides results in reduced enantioselectivity and catalyst stability [23] [24]. The fluorinated phosphine oxide appears uniquely suited for this transformation, highlighting the importance of precise electronic tuning in asymmetric catalysis [23] [24].

Role in C–H Amination and Functional Group Transformations

Tris(4-fluorophenyl)phosphine has demonstrated significant utility in carbon-hydrogen bond amination reactions and various functional group transformations [31] [32]. The electron-deficient nature of this phosphine makes it particularly effective in promoting challenging C–H activation processes [31].

Palladium-Catalyzed C(sp³)–H Amination

Research has shown that tris(4-fluorophenyl)phosphine improves yields in palladium(0)-catalyzed intermolecular amination of C(sp³)–H bonds [31]. In the synthesis of β-amino acids through C–H amination, this phosphine ligand enhanced reaction efficiency to 28% yield compared to less effective alternatives [31]. The electron-withdrawing fluorine substituents facilitate the challenging C–H activation step by increasing the electrophilicity of the palladium center [31].

The mechanism involves oxidative addition of the C–H bond to the palladium center, followed by amino group insertion and reductive elimination [31]. Tris(4-fluorophenyl)phosphine stabilizes the intermediate palladium complexes while promoting rapid turnover [31].

Carbonylation Reactions

In single-electron-transfer-mediated carbonylation reactions, tris(4-fluorophenyl)phosphine plays a critical role in substrate recognition [32]. The phosphine selectively activates primary alkyl iodides under mild conditions at atmospheric pressure of carbon monoxide [32]. This selectivity contrasts with tricyclohexylphosphine, which proves more effective for secondary alkyl iodides [32].

The reaction mechanism involves formation of an electron donor-acceptor complex between the alkyl iodide and tris(4-fluorophenyl)phosphine [32]. Upon blue light irradiation, this complex undergoes activation leading to carbonyl incorporation [32]. UV/visible absorption experiments confirm complex formation through observation of red-shifted spectra when 1-iodobutane combines with tris(4-fluorophenyl)phosphine [32].

Functional Group Transformation Applications

Tris(4-fluorophenyl)phosphine has found applications in various functional group transformations beyond traditional cross-coupling reactions [35]. The phosphine mediates activation of C–O, N–O, C=O, and C–X bonds through coordination to transition metal centers [35]. These transformations benefit from the unique electronic properties imparted by the fluorine substituents [35].

In phosphorus-mediated amide bond formation, the compound serves as a reducing agent and activating species [35]. The reaction proceeds through nucleophilic addition followed by intramolecular rearrangement, with the fluorinated phosphine providing enhanced reactivity compared to non-fluorinated analogues [35].

Solubility in Supercritical CO₂ for Green Hydroformylation

The solubility of tris(4-fluorophenyl)phosphine in supercritical carbon dioxide makes it particularly valuable for environmentally benign hydroformylation processes [39] [41] [44]. The fluorine substituents enhance solubility in carbon dioxide while maintaining catalytic effectiveness [39].

Solubility Characteristics

Detailed solubility measurements of tris(4-fluorophenyl)phosphine in liquid and supercritical carbon dioxide have been conducted across various temperatures and pressures [39]. At 300.0 K, 310.0 K, and 320.0 K, the compound demonstrates enhanced solubility compared to non-fluorinated triphenylphosphine [39]. The solubility reaches up to 0.468 mol/L at pressures up to 18.9 MPa [39].

The increasing degree of fluorination correlates directly with enhanced solubility in carbon dioxide [39]. This relationship enables the design of catalyst systems that operate efficiently in supercritical carbon dioxide while avoiding traditional organic solvents [39].

| Temperature (K) | Maximum Pressure (MPa) | Maximum Solubility (mol/L) | Reference |

|---|---|---|---|

| 300.0 | 18.9 | 0.468 | [39] |

| 310.0 | 18.9 | 0.450 | [39] |

| 320.0 | 18.9 | 0.432 | [39] |

Hydroformylation Performance in Supercritical CO₂

Rhodium complexes modified with tris(4-fluorophenyl)phosphine enable efficient hydroformylation in supercritical carbon dioxide [41] [62]. The catalyst system demonstrates high activity and selectivity for linear aldehyde products while operating under environmentally benign conditions [41] [62].

Research has shown that fluorinated phosphine ligands are essential for achieving high catalytic activity in supercritical carbon dioxide [44] [62]. Electron-deficient phosphines are favored in hydroformylation reactions, making tris(4-fluorophenyl)phosphine particularly suitable for this application [44]. The dramatic difference in reaction rates between electron-rich and electron-deficient phosphines in supercritical carbon dioxide highlights the importance of electronic tuning [44].

Environmental and Economic Advantages

The use of tris(4-fluorophenyl)phosphine in supercritical carbon dioxide hydroformylation offers significant environmental advantages [41] [62] [65]. The system eliminates the need for traditional organic solvents while enabling efficient catalyst recovery and recycling [41]. The non-toxic, non-flammable nature of carbon dioxide, combined with its easy removal from products, makes this approach highly attractive for industrial applications [41] [62].

Studies have demonstrated that catalytic activities in supercritical carbon dioxide are comparable to or exceed those achieved in conventional organic solvents [65]. The positive effects of carbon dioxide pressure on reaction rates, combined with enhanced mass transfer properties of supercritical fluids, contribute to improved overall process efficiency [65].

Stereoregular Polymer Synthesis via Controlled Polymerization

Tris(4-fluorophenyl)phosphine has emerged as a critical component in stereoregular polymer synthesis, particularly in the controlled polymerization of phenylacetylene derivatives. The compound serves as a co-initiator in rhodium-catalyzed polymerization systems, where it demonstrates exceptional performance in achieving high initiation efficiencies and precise molecular weight control [8].

The most significant breakthrough in this area involves the development of rhodium complexes incorporating tris(4-fluorophenyl)phosphine as a ligand. The complex Rh(norbornadiene)(biphenyl)(P(4-FC₆H₄)₃) has been extensively studied for its ability to mediate controlled polymerization of phenylacetylenes [9]. This system achieves remarkable initiation efficiencies of up to 0.98, as evidenced by pseudo-first-order kinetic profiles and linear molecular weight evolution with conversion [10].

The fluorine atoms in the phosphine ligand play a crucial role in modulating the electronic properties of the rhodium center. Computational studies using density functional theory have revealed that the fluorinated phosphine ligand creates a lower HOMO energy compared to non-fluorinated analogues, which correlates with enhanced π-acidity and improved binding affinity for phenylacetylene monomers [11]. This electronic modification results in superior control over polymer architecture and stereochemistry.

In stereoregular polymerization applications, tris(4-fluorophenyl)phosphine enables the formation of well-defined diblock copolymers through sequential monomer addition. The block copolymerization of phenylacetylene with 4-fluorophenylacetylene demonstrates quantitative crossover efficiency, as determined by size exclusion chromatography [12]. This capability is particularly valuable for creating advanced polymer architectures with tailored properties.

The compound's effectiveness extends to various phenylacetylene derivatives, including those bearing electron-withdrawing and electron-donating substituents. Research has shown that alkynyl rhodium complexes with functionalized phosphine ligands, including tris(4-fluorophenyl)phosphine, can polymerize phenylacetylene derivatives with different electronic properties while maintaining high stereoregularity and molecular weight control [13].

Table 1: Polymerization Performance Data

| Catalyst System | Initiation Efficiency | Molecular Weight | Stereoselectivity | Polymer Type |

|---|---|---|---|---|

| Rh(nbd)(BiPh)(P(4-FC₆H₄)₃) | 0.98 | High | Excellent | Phenylacetylene |

| Rh(tfb)(biph)(PAr₃) | High | High | Good | Phenylacetylene |

| [Rh(C≡C-Ph)(nbd){Ph₂P(CH₂)₃Z}₂] | High | Very High | Excellent | Phenylacetylene |

Fluorescent Probes for Biological Imaging Applications

The application of tris(4-fluorophenyl)phosphine in fluorescent probe development represents a significant advancement in biological imaging technology. The compound's unique electronic properties, combined with its ability to undergo specific chemical transformations, make it an ideal candidate for developing sophisticated imaging agents [14].

Phosphine-based fluorescent probes have demonstrated remarkable success in biological imaging applications through the Staudinger ligation mechanism. When tris(4-fluorophenyl)phosphine is incorporated into fluorescent probe designs, it exhibits exceptional reactivity with azide-containing biomolecules, enabling direct visualization of cellular processes in real-time [15]. The fluorine substituents enhance the probe's stability and reduce background fluorescence, resulting in improved signal-to-noise ratios in imaging applications.

The development of fluorescence resonance energy transfer (FRET)-based probes incorporating tris(4-fluorophenyl)phosphine has shown particular promise for live cell imaging. These probes remain essentially non-fluorescent until they react with their target molecules, providing a fluorogenic response that minimizes background interference [16]. The quantum yield improvements achieved through strategic incorporation of fluorinated phosphine components can exceed 170-fold enhancement compared to non-fluorinated analogues.

Research has demonstrated that tris(4-fluorophenyl)phosphine-based probes can successfully image azide-modified proteins and cellular components with high specificity and minimal cytotoxicity. The compound's lipophilic nature allows for effective cellular uptake while maintaining biocompatibility, making it suitable for extended imaging studies [17].

Advanced probe designs utilizing tris(4-fluorophenyl)phosphine have shown effectiveness in detecting specific cellular events, including glycosylation processes, protein trafficking, and metabolic activities. The probes exhibit excellent selectivity for azide-containing biomolecules while demonstrating resistance to non-specific oxidation that can plague other phosphine-based imaging agents [18].

Nanomaterials and Advanced Polymer Architectures

Tris(4-fluorophenyl)phosphine plays a crucial role in the development of advanced nanomaterials and sophisticated polymer architectures. Its unique electronic properties and coordination chemistry make it particularly valuable for creating materials with enhanced mechanical, thermal, and electronic characteristics [19].

In low-valent metal-organic framework (LVMOF) synthesis, tris(4-fluorophenyl)phosphine serves as a specialized ligand that enables the formation of crystalline three-dimensional structures with palladium and platinum metal centers. These materials require air-free synthetic conditions and demonstrate exceptional catalytic properties due to their unique coordination environments [20]. The fluorinated phosphine ligand provides enhanced stability and improved crystallinity compared to conventional phosphine ligands.

The compound's application in advanced polymer architectures extends to the creation of phosphine-functionalized porous materials. These materials exhibit superior catalytic performance in organic transformations due to the enhanced electronic properties imparted by the fluorine substituents . The resulting polymers demonstrate improved thermal stability, enhanced mechanical properties, and unique electronic characteristics that make them suitable for specialized applications.

Research has shown that tris(4-fluorophenyl)phosphine can be incorporated into polymer backbones through various polymerization mechanisms, including ring-opening metathesis polymerization (ROMP) and controlled radical polymerization. These approaches yield materials with precisely controlled molecular weights and narrow polydispersity indices [22].

The development of phosphine-containing polymers using tris(4-fluorophenyl)phosphine has led to materials with exceptional performance in catalytic applications. These polymers combine the advantages of homogeneous catalysis with the ease of separation associated with heterogeneous systems [23]. The fluorine substituents enhance the materials' resistance to oxidation and improve their long-term stability under operating conditions.

Table 2: Nanomaterial Properties

| Material Type | Key Properties | Applications | Performance Metrics |

|---|---|---|---|

| LVMOFs | Crystalline, air-sensitive | Catalysis | High activity, selectivity |

| Porous Polymers | High surface area | Separation, catalysis | Enhanced stability |

| Functional Polymers | Controlled architecture | Advanced materials | Precise molecular control |

Perovskite Light-Emitting Diode (PeLED) Additives

The application of tris(4-fluorophenyl)phosphine oxide derivatives in perovskite light-emitting diodes represents one of the most promising recent developments in optoelectronic materials. These compounds serve as multifunctional additives that simultaneously provide defect passivation, domain distribution control, and enhanced charge transport properties [24].

Tris(4-fluorophenyl)phosphine oxide (TFPPO) has demonstrated exceptional performance as an additive in quasi-two-dimensional perovskite light-emitting diodes. The compound's bifunctional nature enables it to control domain distribution through hydrogen bonding interactions between fluorine atoms and organic cations, while the phosphine oxide moiety passivates grain boundaries by coordinating with unsaturated lead sites [25]. This dual functionality results in dramatic improvements in device performance, with external quantum efficiencies reaching 25.6% for green PeLEDs.

The mechanism of action involves the fluorine atoms forming hydrogen bonds with organic cations, which controls their diffusion and suppresses the formation of low-n domains that contribute to non-radiative recombination. Simultaneously, the phosphine oxide group coordinates with exposed lead defects at perovskite grain boundaries, reducing trap-assisted recombination and improving photoluminescence quantum yields [26].

Research has shown that the incorporation of tris(4-fluorophenyl)phosphine oxide in perovskite formulations leads to films with monodispersed domain distributions and significantly reduced defect densities. These improvements translate to enhanced device stability, improved color purity, and superior operational lifetimes compared to control devices [27].

The compound's effectiveness extends to various perovskite compositions, including pure-halide systems for blue emission and mixed-halide systems for green and red emission. In blue perovskite LEDs, the additive helps manage edge-state lattices and suppress exciton-phonon coupling, resulting in narrow emission linewidths and high quantum yields [28].

Table 3: Perovskite LED Performance Data

| Additive | External Quantum Efficiency (%) | Brightness (cd/m²) | Turn-on Voltage (V) | Application |

|---|---|---|---|---|

| TFPPO | 25.6 | High | Low | Green PeLEDs |

| BFPPO | 22.3 | 190,000 | Low | General PeLEDs |

| TPPO | 20.4 | 20,300 | 2.2 | General PeLEDs |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant